

## **CTOP TFA structure and chemical properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CTOP TFA  |           |
| Cat. No.:            | B15362632 | Get Quote |

An In-depth Technical Guide on the Structure and Chemical Properties of CTOP TFA

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CTOP, supplied as its trifluoroacetate (TFA) salt, is a potent and highly selective synthetic peptide antagonist of the  $\mu$ -opioid receptor (MOR). Its rigid cyclic structure and specific amino acid sequence contribute to its high affinity and selectivity, making it an invaluable tool in opioid research. This document provides a comprehensive overview of the structure, chemical properties, and mechanism of action of **CTOP TFA**. It includes detailed tables of its physicochemical and pharmacological properties, protocols for its synthesis and binding analysis, and diagrams illustrating its interaction with the  $\mu$ -opioid receptor signaling pathway.

## **Chemical Structure and Properties**

CTOP is a cyclic octapeptide with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH<sub>2</sub>. The cyclic structure is formed by a disulfide bond between the Cysteine (Cys) at position 2 and the Penicillamine (Pen) at position 7. The presence of D-isomers of Phenylalanine and Tryptophan, along with the unnatural amino acid Penicillamine, contributes to its conformational rigidity and resistance to enzymatic degradation.

The trifluoroacetate (TFA) salt form enhances the solubility and stability of the peptide. TFA is a strong acid commonly used as a counter-ion in peptide purification and is a precursor to many fluorinated compounds.[1]



#### **Physicochemical Properties**

The chemical properties of CTOP and its TFA salt are summarized in the table below.

| Property            | Value                                                                                                                | Reference(s) |
|---------------------|----------------------------------------------------------------------------------------------------------------------|--------------|
| Amino Acid Sequence | H-D-Phe-Cys-Tyr-D-Trp-Orn-<br>Thr-Pen-Thr-NH <sub>2</sub> (Disulfide<br>bridge: Cys <sup>2</sup> -Pen <sup>7</sup> ) |              |
| Molecular Formula   | C <sub>50</sub> H <sub>67</sub> N <sub>11</sub> O <sub>11</sub> S <sub>2</sub> (free base)                           |              |
| Molecular Weight    | 1062.28 g/mol (free base)                                                                                            |              |
| CAS Number          | 103429-31-8                                                                                                          |              |
| Appearance          | White solid                                                                                                          |              |
| Solubility          | Soluble in water. For hydrophobic peptides, organic solvents like DMSO can be used.                                  |              |
| Purity              | Typically ≥95% (HPLC)                                                                                                |              |
| Melting Point       | Not specified in the reviewed literature.                                                                            | -            |

## **Pharmacological Properties**

CTOP is characterized by its high affinity and selectivity for the  $\mu$ -opioid receptor.

| Parameter  | Value             | Receptor Type     | Reference(s) |
|------------|-------------------|-------------------|--------------|
| Ki         | 0.96 nM           | μ-opioid receptor | _            |
| >10,000 nM | δ-opioid receptor |                   |              |
| IC50       | 2.8 nM            | μ-opioid receptor | -            |

## **Mechanism of Action and Signaling Pathway**







CTOP functions as a competitive antagonist at the  $\mu$ -opioid receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it blocks the downstream signaling cascade typically initiated by endogenous or exogenous agonists like morphine.

The activation of the  $\mu$ -opioid receptor by an agonist leads to the dissociation of the G $\alpha$  and G $\beta\gamma$  subunits of the associated G-protein. The G $\alpha$  subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$  subunits can modulate ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This collective action results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, producing analgesic effects. CTOP prevents these events by occupying the receptor's binding site.





Click to download full resolution via product page

Figure 1:  $\mu$ -Opioid Receptor Signaling Pathway and CTOP Inhibition.



# Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of CTOP

CTOP is synthesized using Fmoc-based solid-phase peptide synthesis. The general workflow is outlined below.





Click to download full resolution via product page

Figure 2: General Workflow for Solid-Phase Peptide Synthesis of CTOP.



#### Methodology:

- Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF) to allow for optimal diffusion of reagents.
- Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and added to the resin to form a peptide bond.
- Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
- Chain Elongation: Steps 2-4 are repeated for each amino acid in the CTOP sequence.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
- Cyclization: The linear peptide is subjected to oxidative conditions (e.g., iodine in DMF) to facilitate the formation of the disulfide bond between Cys<sup>2</sup> and Pen<sup>7</sup>.
- Purification and Lyophilization: The crude cyclic peptide is purified by reverse-phase highperformance liquid chromatography (RP-HPLC) and then lyophilized to obtain the final CTOP TFA product.

#### **Competitive Radioligand Binding Assay**

The binding affinity  $(K_i)$  of CTOP for the  $\mu$ -opioid receptor is determined using a competitive binding assay. This assay measures the ability of CTOP to compete with a radiolabeled ligand for binding to the receptor.





Click to download full resolution via product page

Figure 3: Logical Flow of a Competitive Binding Assay for CTOP.

#### Methodology:

- Preparation of Reagents: A membrane preparation containing μ-opioid receptors, a radiolabeled agonist (e.g., [³H]DAMGO), and a series of dilutions of unlabeled CTOP are prepared in a suitable assay buffer.
- Incubation: The receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of CTOP are incubated together to allow binding to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters. This
  separates the receptor-bound radioligand from the free radioligand. The filters are then
  washed to remove any non-specifically bound radioactivity.
- Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.
- Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of CTOP. The concentration of CTOP that inhibits 50% of the specific binding of the radioligand is the IC50 value. The K<sub>i</sub> value is then calculated from the



 $IC_{50}$  using the Cheng-Prusoff equation, which also takes into account the concentration and  $K_-$  of the radioligand.

#### Conclusion

**CTOP TFA** is a cornerstone research tool for investigating the  $\mu$ -opioid receptor system. Its well-defined structure, high potency, and selectivity provide a reliable means to antagonize MOR function both in vitro and in vivo. The detailed chemical properties and experimental protocols provided in this guide are intended to support researchers in the effective application of **CTOP TFA** in the field of opioid pharmacology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- To cite this document: BenchChem. [CTOP TFA structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15362632#ctop-tfa-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com